5-bromo-2,3,4-trimethylbenzoic acid
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Overview
Description
5-Bromo-2,3,4-trimethylbenzoic acid: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.102 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3,4-trimethylbenzoic acid typically involves the bromination of 2,3,4-trimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3,4-trimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Oxidation Products: Oxidized derivatives such as carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-2,3,4-trimethylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethylbenzoic acid is primarily related to its chemical reactivity. The bromine atom and the carboxylic acid group are key functional groups that participate in various chemical reactions. The bromine atom can undergo substitution reactions, while the carboxylic acid group can participate in esterification, amidation, and other reactions .
Comparison with Similar Compounds
2,3,4-Trimethylbenzoic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2,4-dimethylbenzoic Acid: Similar structure but with one less methyl group, affecting its steric and electronic properties.
5-Bromo-3,4-dimethylbenzoic Acid: Similar structure but with different positions of the methyl groups, influencing its reactivity and applications.
Uniqueness: 5-Bromo-2,3,4-trimethylbenzoic acid is unique due to the specific arrangement of the bromine and methyl groups on the benzene ring. This arrangement provides distinct steric and electronic properties, making it suitable for specific chemical reactions and applications that other similar compounds may not be as effective in .
Properties
IUPAC Name |
5-bromo-2,3,4-trimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMHOTLNHRMNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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